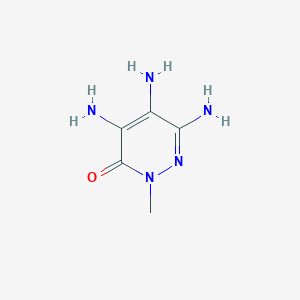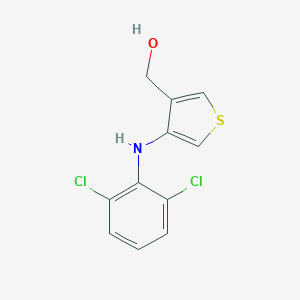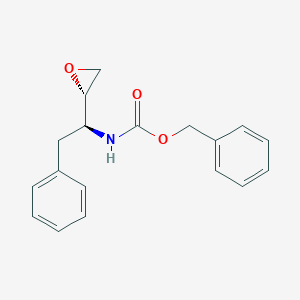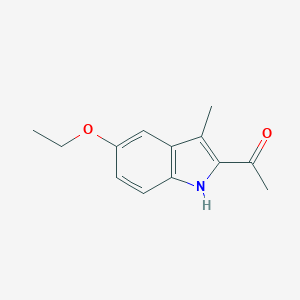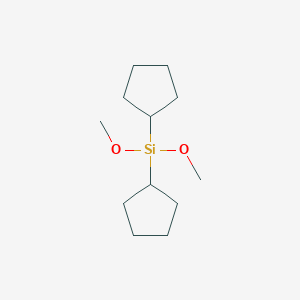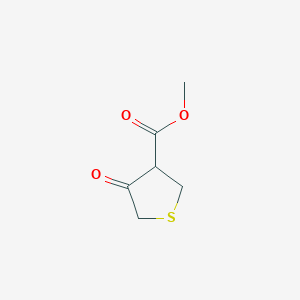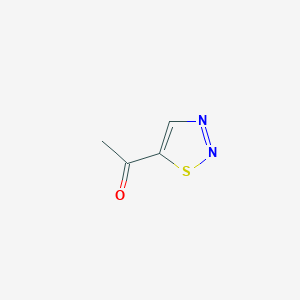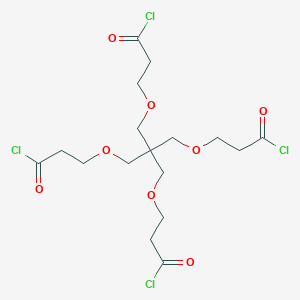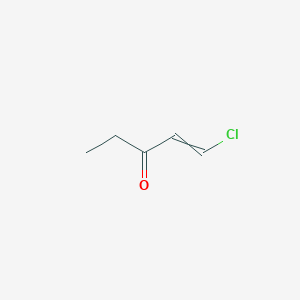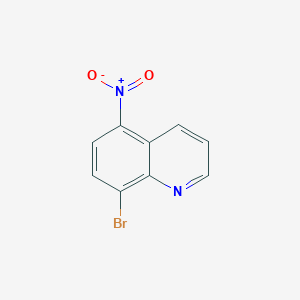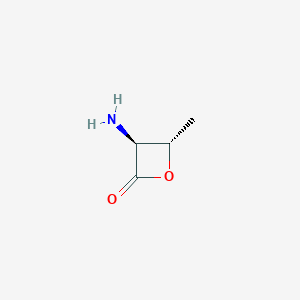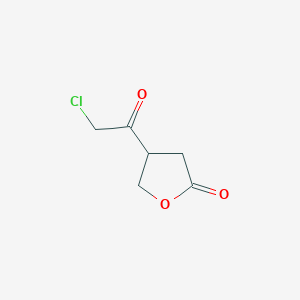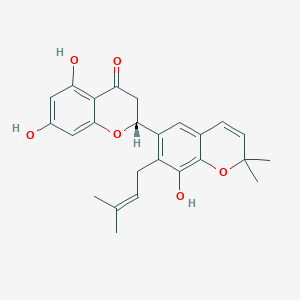
Sigmoidin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sigmoidin F is a natural product that belongs to the family of flavonoids. It is a type of compound that is found in various plants, including the bark of the willow tree, the leaves of the tea plant, and the flowers of the chamomile plant. Sigmoidin F has been the subject of scientific research for its potential therapeutic applications due to its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of sigmoidin F is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators, thereby reducing inflammation.
Effets Biochimiques Et Physiologiques
Sigmoidin F has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. It has also been found to have anti-inflammatory effects, which can help to reduce inflammation in the body. Additionally, sigmoidin F has been shown to have anticancer properties, which can help to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Sigmoidin F has several advantages for use in laboratory experiments. It is a natural product, which makes it a more attractive candidate for drug development compared to synthetic compounds. Additionally, it has been found to exhibit various biological activities, which makes it a promising candidate for the treatment of various diseases. However, the extraction process for sigmoidin F is complicated and requires a significant amount of time and resources. Additionally, the synthesis of sigmoidin F in the laboratory can be challenging and may require specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of sigmoidin F. One potential direction is to investigate its potential as a treatment for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of sigmoidin F and to identify its molecular targets. This information could help to guide the development of new drugs based on sigmoidin F. Finally, more research is needed to optimize the synthesis process for sigmoidin F to make it more accessible for use in laboratory experiments.
In conclusion, sigmoidin F is a natural product that has been the subject of scientific research for its potential therapeutic applications. It exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. While the extraction and synthesis of sigmoidin F can be challenging, it is a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Applications De Recherche Scientifique
Sigmoidin F has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
126005-97-8 |
|---|---|
Nom du produit |
Sigmoidin F |
Formule moléculaire |
C25H26O6 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
(2R)-5,7-dihydroxy-2-[8-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-6-16-17(9-14-7-8-25(3,4)31-24(14)23(16)29)20-12-19(28)22-18(27)10-15(26)11-21(22)30-20/h5,7-11,20,26-27,29H,6,12H2,1-4H3/t20-/m1/s1 |
Clé InChI |
WPVMLODCRMLWMB-HXUWFJFHSA-N |
SMILES isomérique |
CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)[C@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)C |
SMILES |
CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C |
SMILES canonique |
CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C |
Synonymes |
sigmoidin F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




